2-nitro-9H-pyrido[2,3-b]indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitro-9H-pyrido[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-14(16)10-6-5-8-7-3-1-2-4-9(7)12-11(8)13-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRPARBJFRBBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170197 | |
| Record name | 1H-Pyrido(2,3-b)indole, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176853-91-1 | |
| Record name | 1H-Pyrido(2,3-b)indole, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176853911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrido(2,3-b)indole, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization of the Pyrido 2,3 B Indole Core
Synthesis of 2-Nitro-9H-pyrido[2,3-b]indole
The introduction of a nitro group onto the pyrido[2,3-b]indole scaffold can be achieved through direct modification of a pre-existing core or by building the ring system with the nitro-functionality already in place.
Oxidation of 2-Amino-9H-pyrido[2,3-b]indole (AαC)
The target compound, this compound, also known as NαC, can be prepared from its corresponding amino derivative, 2-Amino-9H-pyrido[2,3-b]indole (AαC). nih.gov This transformation involves the oxidation of the amino group at the C2 position to a nitro group. While the amino compound requires metabolic activation to become mutagenic, the resulting nitro compound is a direct-acting mutagen. nih.gov
Preparation of Nitro-Pyrido[2,3-b]indole Analogues
The synthesis of analogues bearing a nitro group on the pyrido[2,3-b]indole skeleton has been documented. For instance, compounds such as (9-Ethyl-3-nitro-2-phenyl-2,9-dihydro-1H-pyrido[2,3-b]indol-1-yl)(thiophen-2-yl)methanone have been synthesized, demonstrating that the core structure can be modified to include nitro-substituents at various positions. rsc.org
Another general strategy for accessing nitro-indolic structures involves the regioselective nitration of the indole (B1671886) core itself. Methodologies for the synthesis of 3-nitroindoles under non-acidic conditions have been developed using nitrating agents like trifluoroacetyl nitrate, generated in situ. nih.gov These 3-nitroindole intermediates are versatile building blocks that can be further derivatized to construct fused heterocyclic systems, including the pyrrolo[2,3-b]indole skeleton, which is structurally related to the pyrido[2,3-b]indole core. nih.gov
Advanced Synthetic Routes to the Pyrido[2,3-b]indole Skeleton
The construction of the fundamental pyrido[2,3-b]indole (α-carboline) ring system is of significant interest due to its presence in numerous natural products and pharmacologically active compounds. researchgate.net Modern synthetic chemistry offers several efficient routes to this scaffold.
Palladium-Catalyzed Amidation and Cyclization Strategies
Palladium-catalyzed reactions provide a powerful tool for the synthesis of the pyrido[2,3-b]indole core. nih.gov This approach can involve intramolecular C-N cross-coupling reactions to form the pyridine ring. A general procedure involves charging a pressure tube with an appropriate N-(3-acetyl-1-substituted-1H-indol-2-yl)amide and a base such as potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF). rsc.org The reaction is heated, and upon completion, the product is isolated and purified. This methodology allows for the synthesis of a variety of substituted 4-hydroxy-α-carbolines and related dihydropyrido[2,3-b]indoles in good yields. nih.gov
Below is a table summarizing the optimization of palladium-catalyzed cross-coupling for a related indole precursor, which is a key step in such synthetic sequences.
| Entry | Pd Source-Ligand | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd2(dba)3 - BINAP | t-BuOH | Cs2CO3 | 12 | 62 |
Table 1: Example of optimization for a Pd-catalyzed cross-coupling reaction used in the synthesis of indole derivatives, a key step for building the pyrido[2,3-b]indole core. Data sourced from Kumar et al. rsc.org
Dehydrative Transformation Approaches (e.g., from Spirooxindoles via POCl₃)
An efficient, two-step, one-pot synthesis for pyrido[2,3-b]indoles has been developed utilizing a dehydrative transformation of spirooxindoles mediated by phosphorus oxychloride (POCl₃). semanticscholar.orgacs.org The process begins with a 1,3-dipolar cycloaddition between an isatin, an α-amino acid (like proline), and a dipolarophile (such as an alkyne or alkene) to generate a spirooxindole intermediate. acs.org This intermediate then undergoes an intramolecular dehydrative transformation involving ring expansion, mediated by POCl₃, to construct the final pyridine ring of the pyrido[2,3-b]indole product. acs.orgacs.org
The optimized conditions for the second step involve reacting the spirooxindole with 5 equivalents of POCl₃ at 90 °C. This protocol is versatile, accommodating a range of substituted isatins as well as various terminal and activated internal alkynes and alkenes, consistently producing the desired products in excellent yields. acs.org
| Starting Spirooxindole | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Spiro[indole-3,3'-pyrrolidine] derivative | POCl3 (5 equiv) | 90 °C | 24 h | 86% |
Table 2: Optimized conditions for the POCl₃-mediated dehydrative transformation of a spirooxindole to a pyrido[2,3-b]indole. Data sourced from Kolle et al. acs.org
Iron-Salt Catalyzed Selective Synthesis of Substituted Pyrido[2,3-b]indole Derivatives
While specific iron-salt catalyzed methods for the direct synthesis of the pyrido[2,3-b]indole skeleton are not extensively detailed, iron catalysis is a prominent strategy for the functionalization of the core indole and indoline motifs. nih.gov These methods represent an emerging area of sustainable chemistry. For example, a two-step, one-pot procedure has been developed for the selective N-alkylation of indolines using a tricarbonyl(cyclopentadienone) iron complex, followed by an iron-salt catalyzed oxidation to furnish the corresponding N-alkylated indoles. nih.gov The oxidation step employs a combination of catalytic amounts of iron(III) bromide (FeBr₃) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of tert-Butyl hydroperoxide (TBHP) at room temperature. nih.gov Such strategies for the selective modification of the indole core are crucial for generating diverse precursors for more complex heterocyclic systems like pyrido[2,3-b]indoles.
Functionalization and Structural Modification of Pyrido[2,3-b]indole Derivatives
Once the core pyrido[2,3-b]indole skeleton is formed, it can be further functionalized to create a diverse array of derivatives with tailored properties.
Schiff bases, or imines, are a class of compounds frequently synthesized from primary amines and carbonyl compounds. They serve as versatile intermediates and have applications in various fields of chemistry. The synthesis of Schiff base derivatives from 2-amino-9H-pyrido[2,3-b]indole involves the condensation reaction between the amino group at the C2 position and an appropriate aldehyde or ketone.
The general mechanism for Schiff base formation begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. uodiyala.edu.iq This intermediate then dehydrates, often under acidic or basic conditions or with a dehydrating agent, to yield the final imine product. uodiyala.edu.iq This straightforward reaction allows for the introduction of a wide variety of substituents onto the pyrido[2,3-b]indole core, depending on the choice of the carbonyl compound. These derivatives are valuable for creating more complex molecules and coordination complexes. nanobioletters.comsemanticscholar.orgscirp.org For example, a series of novel indole Schiff base derivatives incorporating a 1,3,4-thiadiazole scaffold have been synthesized and characterized. nih.gov
The rigid, planar structure of the 9H-pyrido[2,3-b]indole scaffold makes it an excellent platform for the design of fluorescent molecules. By introducing electron-donating and electron-accepting groups, "push-pull" fluorophores can be created, which often exhibit interesting photophysical properties like intramolecular charge transfer (ICT).
A series of novel 9H-pyrido[2,3-b]indole-based fluorophores and probes have been designed and synthesized using the "1,2,4-triazine" methodology. researchgate.netnih.gov Some of these probes display a significant positive solvatochromic effect, with large Stokes shifts. nih.gov Certain derivatives exhibit a planarized intramolecular charge-transfer (PLICT) state, leading to an increase in luminescence quantum yield with increasing solvent polarity. researchgate.net The fluorescence of these probes can be sensitive to environmental factors such as pH. For instance, some probes show a "turn-off" acidochromic response, while others display a "turn-off-on" behavior upon titration with acid. nih.gov The potential of these fluorescent probes has been demonstrated in their interaction with biological macromolecules, such as the binding of a probe to calf thymus DNA (ctDNA) via a groove binding mode. nih.gov
| Probe/Derivative | Synthetic Strategy | Key Photophysical Property | Application |
| Pyrido[2,3-b]indole Probes 4a-e, 7a,b, 8a,b | "1,2,4-triazine" methodology | Positive solvatochromic effect, large Stokes shifts, PLICT state. researchgate.netnih.gov | pH sensing, DNA binding detection. nih.gov |
| Pyrido[2,3-b]indolizines | Microwave-assisted cycloisomerization and cyclocondensation | Green light emission, high fluorescence quantum yields. mdpi.comnih.gov | Fluorescent materials. |
2-Amino-9H-pyrido[2,3-b]indole, also known as 2-amino-α-carboline (AαC), is a heterocyclic aromatic amine that can undergo metabolic activation in vivo. A key step in this process is N-oxidation to form N-hydroxy-2-amino-α-carboline (N-OH-AαC). nih.gov The synthesis of these N-oxidized metabolites is crucial for studying their biological activities and mechanisms of action.
The N-hydroxy metabolite, N-OH-AαC, has been chemically synthesized to facilitate in vitro studies of its bioactivation. nih.gov The synthesis of the precursor, 2-nitro-α-carboline, is a necessary step in this process. nih.gov Research has shown that N-OH-AαC can be further activated by cytosolic sulfotransferases and acetyltransferases. nih.gov Studies on the metabolism of AαC in rat hepatocytes and human HepG2 liver tumor cells have identified numerous metabolites, including N-acetylated conjugates and multiple N-glucuronides, highlighting the complex metabolic pathways involved. uri.eduresearchgate.net The preparation of these metabolites allows for a deeper understanding of the bioactivation and detoxification pathways of AαC. nih.govuri.edu
Metabolic Activation and Biotransformation of 2 Nitro 9h Pyrido 2,3 B Indole
Enzymatic Pathways in the Bioactivation of 2-Amino-9H-pyrido[2,3-b]indole and Related Amines
The metabolic activation of AαC begins with Phase I oxidation, primarily catalyzed by cytochrome P450 enzymes, followed by Phase II conjugation reactions that can lead to the formation of the ultimate carcinogenic species.
Role of Cytochrome P450 Enzymes (CYP1A2, CYP1A1) in N-Hydroxylation
The initial and rate-limiting step in the bioactivation of AαC is the oxidation of its exocyclic amino group (N-hydroxylation) to form 2-hydroxyamino-9H-pyrido[2,3-b]indole (N-OH-AαC). nih.govresearchgate.net This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2. nih.govresearchgate.net Studies using selective inhibitors have confirmed the central role of CYP1A2; for instance, pre-incubation of human hepatocytes with furafylline, a specific inhibitor of P450 1A2, leads to a significant decrease in the formation of reactive AαC metabolites and subsequent DNA adducts. nih.govnih.gov
While CYP1A2 is the major enzyme involved in this activation step in humans, other P450 isoforms, such as CYP1A1, also contribute to the metabolism of AαC, although they may exhibit different regioselectivity, favoring ring oxidation over N-hydroxylation. researchgate.netresearchgate.net In rodent models, rat CYP1A1 has been shown to metabolize AαC extensively. researchgate.netnih.gov
Table 1: Key Cytochrome P450 Enzymes in AαC Metabolism
| Enzyme | Primary Role in AαC Metabolism | Species Variation |
|---|---|---|
| CYP1A2 | Catalyzes the primary bioactivation step: N-hydroxylation of the exocyclic amino group to form N-OH-AαC. nih.govresearchgate.net | Dominant isoform for AαC activation in humans. researchgate.net |
| CYP1A1 | Contributes to metabolism, often through ring oxidation. researchgate.netresearchgate.net | Rat CYP1A1 extensively metabolizes AαC, whereas human CYP1A1 is less active in its bioactivation. researchgate.net |
Involvement of Conjugating Enzymes (N-Acetyltransferases, Sulfotransferases)
Following N-hydroxylation, the proximate carcinogen N-OH-AαC undergoes Phase II conjugation reactions. While many conjugation reactions are detoxification pathways, in the case of HAAs, enzymes such as N-acetyltransferases (NATs) and sulfotransferases (SULTs) can further activate the metabolite. nih.gov These enzymes catalyze the formation of unstable N-acetoxy or N-sulfonyloxy esters. nih.gov These ester conjugates are highly reactive and are considered penultimate metabolites in the carcinogenic pathway.
Formation of Electrophilic Metabolites
The enzymatic reactions described above lead to the generation of highly unstable and reactive electrophilic species that are responsible for the genotoxicity of AαC.
Identification of N-Hydroxy and Nitroso Derivatives as Reactive Intermediates
The N-hydroxy derivative, N-OH-AαC, is the principal reactive intermediate formed from the initial P450-mediated oxidation. nih.govnih.govnih.gov This metabolite is a direct mutagen and its formation is essential for the subsequent steps leading to DNA damage. nih.govnih.gov Further oxidation can also produce a nitroso derivative, which has also been identified as a mutagenic metabolite. nih.gov In human hepatocytes, a glucuronide conjugate of N-OH-AαC, specifically O-(β-d-glucosidurony1)-2-hydroxyamino-9H-pyrido[2,3-b]indole, has been identified as a reactive intermediate that can bind to DNA. nih.govalfa-chemistry.com
Proposed Nitrenium Ion Formation during Bioactivation
The unstable N-acetoxy and N-sulfonyloxy esters formed by NAT and SULT enzymes undergo spontaneous heterolytic cleavage of the N-O bond. nih.gov This cleavage results in the formation of a highly electrophilic and short-lived species known as the arylnitrenium ion (or the 2-(α-carbolinyl)nitrenium ion). nih.govchemicalbook.comacs.org This nitrenium ion is considered the ultimate carcinogen, as it readily reacts with nucleophilic sites in cellular macromolecules, most critically with the C8 and N2 positions of guanine (B1146940) bases in DNA, to form covalent DNA adducts. nih.gov The formation of these adducts can lead to mutations during DNA replication, a key event in the initiation of cancer. inchem.org
Comparative Metabolism in Different Biological Systems
The metabolism of AαC shows significant variation across different species and biological systems. In vitro studies using liver microsomes have revealed notable differences between human and rat models. Human hepatic microsomes tend to metabolically activate a larger portion of AαC to the reactive N-OH-AαC compared to rat hepatic microsomes. nih.gov Furthermore, rat CYP1A1 is highly efficient at metabolizing AαC, a role not mirrored by human CYP1A1. researchgate.net
In vivo studies in rats have identified a complex array of over 20 metabolites in urine, resulting from Phase I (oxidation) and extensive Phase II (glycosylation, sulfonation, acetylation) processes. nih.gov In contrast, studies with primary human hepatocytes have focused on the key bioactivation pathways leading to DNA adduct formation, highlighting the importance of CYP1A2-mediated N-hydroxylation and subsequent conjugation. nih.govnih.gov These differences underscore the importance of using human-relevant models to accurately assess the carcinogenic risk of AαC.
Table 2: Identified Metabolites of 2-Amino-9H-pyrido[2,3-b]indole (AαC)
| Metabolite Type | Specific Metabolites Identified | Biological System |
|---|---|---|
| Phase I (Oxidation) | N-OH-AαC, Hydroxy-AαC (ring-oxidized), Quinone-AαC | Human and Rat Liver Microsomes nih.gov |
| Phase II (Conjugation) | N-acetyl-AαC-OH, AαC-N2-Gluc, AαC-O-Gluc, AαC-O-SO3H | Rat Urine, Human Hepatocytes nih.govnih.gov |
| Reactive Intermediates | O-(β-d-glucosidurony1)-2-hydroxyamino-9H-pyrido[2,3-b]indole | Human Hepatocytes nih.gov |
Information regarding the metabolic activation and biotransformation of 2-nitro-9H-pyrido[2,3-b]indole is not available in the public domain.
Extensive searches of scientific literature and databases have yielded no specific information on the metabolic pathways of the chemical compound This compound . The requested analysis, including a comparison of its metabolism in human versus rat hepatic microsomes and a discussion of its in vitro versus in vivo biotransformation, cannot be provided due to the absence of available research data on this specific molecule.
The scientific community has, however, conducted research on a structurally related compound, 2-amino-9H-pyrido[2,3-b]indole (AαC). While both compounds share a common pyrido[2,3-b]indole core structure, the difference in the functional group at the 2-position (a nitro group in the requested compound versus an amino group in the studied compound) would lead to significantly different metabolic fates. Therefore, the data available for 2-amino-9H-pyrido[2,3-b]indole cannot be extrapolated to predict the metabolic behavior of this compound.
At present, there are no publicly accessible studies that detail the enzymatic processes involved in the metabolic activation and biotransformation of this compound. Consequently, the creation of the requested article with the specified detailed subsections is not feasible.
Molecular Mechanisms of Genotoxicity and Carcinogenicity
DNA Adduct Formation by 2-Nitro-9H-pyrido[2,3-b]indole and its Precursors
While this compound can act as a direct mutagen in certain assays, its amino precursor, AαC, requires metabolic activation to exert its genotoxic effects. acs.org This bioactivation is mediated by cytochrome P450 enzymes, particularly CYP1A2, which catalyze the N-oxidation of the exocyclic amino group to form reactive N-hydroxy metabolites like 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC). nih.govnih.govnih.gov These intermediates can be further converted by phase II enzymes into unstable esters, which then generate a highly reactive nitrenium ion that covalently binds to DNA, forming DNA adducts. nih.govnih.gov
The primary DNA adduct formed from the metabolic activation of AαC has been extensively characterized.
Major Adduct : The principal adduct identified in both in vitro and in vivo studies is N²-(guanin-8-yl)-2-amino-9H-pyrido[2,3-b]indole, also referred to as N-(deoxyguanosin-8-yl)-AαC (dG-C8-AαC). acs.orgnih.govnih.govnih.gov This adduct results from the covalent binding of the reactive AαC metabolite to the C8 position of guanine (B1146940) in the DNA strand. acs.orgnih.gov Its structure has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov This major adduct consistently accounts for the majority (60-100%) of total DNA adducts detected in tissues. epa.gov
Minor Adducts : In addition to the predominant dG-C8-AαC adduct, several minor adducts have been detected using sensitive techniques like ³²P-postlabelling. epa.govnih.gov While their precise structures are not as fully elucidated as the major adduct, their presence indicates that multiple reaction pathways or alternative binding sites on DNA may exist. epa.govnih.gov
The formation of AαC-DNA adducts shows significant tissue-specificity, with the liver being the primary site of adduction in animal models.
Liver : Studies in both rats and mice consistently show that the liver accumulates the highest levels of AαC-DNA adducts compared to all other tissues examined. nih.govnih.govepa.gov In female rats, hepatic DNA adduct levels were found to be at least 12 to 13 times higher than those in any other tissue. epa.gov
Mammary Gland Epithelial Cells : In a study on female Sprague-Dawley rats, AαC-DNA adducts were detected in isolated mammary gland epithelial cells. However, the levels were substantially lower than in the liver. The mean total adduct levels were 3.5 (RAL x 10⁷) in mammary cells compared to 50.7 (RAL x 10⁷) in the liver. epa.gov This lower level of adduct formation may be associated with the weak mammary gland carcinogenicity observed for AαC. epa.gov
Other Tissues : Adducts have also been quantified in various other tissues. In mice, the highest levels after the liver were found in the urinary bladder, followed by the cecum and colon, with lower levels in the pancreas and lung. nih.govnih.gov In rats, adducts were also detected in the stomach, small intestine, and kidney. epa.gov In male rats given a single dose, adducts were not detected in extrahepatic tissues, highlighting differences in distribution and metabolism. epa.gov
| Tissue/Cell Type | Animal Model | Relative Adduct Level | Reference |
|---|---|---|---|
| Liver | Female Rat | Highest (50.7 RAL x 10⁷) | epa.gov |
| Mammary Gland Epithelial Cells | Female Rat | Low (3.5 RAL x 10⁷) | epa.gov |
| Urinary Bladder | Mouse | Second highest after liver | nih.govnih.gov |
| Cecum & Colon | Mouse | Third highest after liver and bladder | nih.govnih.gov |
| Lung & Pancreas | Mouse | Lower levels | nih.govnih.gov |
The formation of AαC-DNA adducts is directly related to the concentration of the procarcinogen. Studies using primary human hepatocytes demonstrated a clear concentration-dependent formation of the dG-C8-AαC adduct over a vast ten-thousand-fold concentration range, from 1 nM to 10 µM. nih.govnih.gov Significantly, DNA adducts were detectable even at the lowest exposure level of 1 nM, indicating that even low environmental exposure levels can induce DNA damage. nih.govacs.org Similarly, studies in mice fed diets containing AαC at different concentrations (400 ppm and 800 ppm) also confirmed that higher doses lead to increased levels of DNA adducts in the liver and other tissues. nih.govnih.gov
The longevity of DNA adducts within a cell is a critical factor in their potential to cause mutations. Research on primary human hepatocytes has shown that dG-C8-AαC adducts are persistent lesions. nih.govnih.gov While cellular repair mechanisms remove approximately half of the induced adducts within the first 24 hours after exposure, the remaining adducts are removed much more slowly and can persist for over five days. nih.govnih.gov The rate of adduct removal can vary between individuals. nih.govnih.gov This persistence increases the probability that the DNA damage will be present during DNA replication, potentially leading to the fixation of mutations and the initiation of carcinogenesis. nih.govnih.gov
Interaction with Cellular Macromolecules Beyond DNA
The reactive electrophilic metabolites of AαC not only bind to DNA but also form adducts with other cellular macromolecules, such as proteins.
Serum albumin is a major target for electrophilic compounds due to its high concentration in the blood and its nucleophilic amino acid residues. The N-oxidized metabolites of AαC, including 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC) and 2-nitroso-9H-pyrido[2,3-b]indole (NO-AαC), have been shown to form covalent adducts with serum albumin. nih.govnih.gov
Adduction Sites : Proteomic analyses have identified specific amino acid residues on albumin that are targeted by AαC metabolites. nih.govnih.gov When reacted directly with HONH-AαC or NO-AαC, adducts were formed at Cysteine-34 (Cys34), Tyrosine-140 (Tyr140), and Tyrosine-150 (Tyr150). nih.govnih.gov Another metabolite, N-acetoxy-AαC, was found to form an adduct at Tyrosine-332. nih.gov
Types of Adducts : The reaction at the highly nucleophilic Cys34 residue is particularly notable, resulting in the formation of sulfenamide, sulfinamide, and sulfonamide adducts. nih.govnih.gov
In Vitro vs. Cellular Models : Interestingly, in studies using human hepatocytes exposed to the parent compound AαC, Cys34 was the only albumin residue identified as forming an adduct. nih.gov This suggests that Cys34 is the primary and most consistent target for AαC protein adduction in a cellular context. nih.gov
| Albumin Residue | Reactive Metabolite | Adduct Type | Reference |
|---|---|---|---|
| Cysteine-34 (Cys34) | HONH-AαC, NO-AαC | Sulfenamide, Sulfinamide, Sulfonamide | nih.govnih.gov |
| Tyrosine-140 (Tyr140) | HONH-AαC, NO-AαC | Covalent Adduct | nih.govnih.gov |
| Tyrosine-150 (Tyr150) | HONH-AαC, NO-AαC | Covalent Adduct | nih.govnih.gov |
| Tyrosine-332 (Tyr332) | N-acetoxy-AαC | Covalent Adduct | nih.gov |
Thiol Oxidation and Reactive Oxygen Species (ROS) Generation by Metabolites
The metabolic activation of this compound is initiated by the reduction of its nitro group. This process, often catalyzed by intracellular nitroreductase enzymes, can lead to the formation of a nitro anion radical. This radical intermediate is capable of participating in redox cycling, a futile metabolic loop where it reacts with molecular oxygen to regenerate the parent nitro compound while simultaneously producing superoxide (B77818) anion radicals, a primary form of Reactive Oxygen Species (ROS).
The ensuing increase in ROS can overwhelm cellular antioxidant defenses, leading to a state of oxidative stress. This condition promotes the damage of cellular macromolecules, including the oxidation of critical protein and non-protein thiols, such as those in the antioxidant glutathione (B108866). This depletion of cellular reducing equivalents can further exacerbate oxidative damage and disrupt cellular signaling pathways. While this mechanism is a recognized pathway for nitroaromatic compounds, the specific contribution of ROS to the genotoxicity of this compound itself is an area requiring further detailed investigation.
Mutagenic Potential and Spectrum
The mutagenicity of this compound is a direct consequence of its metabolic reduction to reactive intermediates that can damage DNA.
This compound has been demonstrated to be a direct-acting mutagen in the Salmonella Ames test. nih.gov This is in stark contrast to its amino analogue, AαC, which is not mutagenic without the addition of an external metabolic activation system, such as a rat liver homogenate (S9 fraction). nih.govnih.gov The direct mutagenicity of the nitro compound indicates that the bacterial tester strains, like Salmonella typhimurium TA98, possess the necessary nitroreductase enzymes to convert the nitro group into a biologically reactive form. nih.gov This intrinsic metabolic capability of the bacteria allows the compound to induce mutations without the need for mammalian metabolic enzymes. nih.gov
Comparison of Mutagenicity Activation Requirements in Salmonella Typhimurium
| Compound | Mutagenic Activity without S9 Fraction | Mutagenic Activity with S9 Fraction | Reference |
|---|---|---|---|
| This compound | Directly Mutagenic | Not Required | nih.gov |
| 2-amino-9H-pyrido[2,3-b]indole (AαC) | Not Mutagenic | Required for Activation | nih.govnih.gov |
The critical mutagenic event for this compound begins with its intracellular reduction. This process generates highly reactive intermediates, including the nitroso derivative and, ultimately, the N-hydroxyamino metabolite (2-hydroxyamino-9H-pyrido[2,3-b]indole). nih.gov This hydroxylamine (B1172632) is the same key reactive metabolite produced from the oxidative activation of the carcinogenic amino-analogue, AαC. nih.govnih.govnih.gov
This highly electrophilic N-hydroxy metabolite is considered the ultimate carcinogen, capable of covalently binding to nucleophilic sites on DNA to form stable DNA adducts. nih.gov The primary target for adduction by this class of compounds is the C8 position of guanine. nih.gov The formation of these bulky adducts distorts the DNA helix, and if they are not removed by cellular DNA repair mechanisms, they can lead to mispairing during DNA replication. This results in permanent genetic mutations, such as frameshifts and base substitutions, which are foundational events in the initiation of chemical carcinogenesis.
Induction of Preneoplastic Foci and Tumorigenesis in Animal Models (e.g., Rat Liver)
The potent mutagenicity of this compound strongly indicates its potential as a carcinogen. The ability of a chemical to initiate cancer is often evaluated in animal models by its capacity to induce preneoplastic lesions, which are morphologically identifiable areas of altered cells that can precede tumor formation. In rodent liver, these are often identified as foci of cellular alteration, such as glutathione S-transferase placental form-positive (GST-P+) foci.
While direct studies on the tumorigenicity of this compound are limited, extensive evidence from its amino-analogue, AαC, demonstrates a clear carcinogenic effect in the liver. AαC is known to induce preneoplastic foci in the rat liver and is recognized as a rodent liver carcinogen. nih.govnih.govalfa-chemistry.com Furthermore, a closely related compound, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC), has been shown to induce GST-P+ foci in rat liver in a clear dose-dependent manner. nih.gov Given that this compound is metabolized to the same ultimate DNA-adducting metabolite as AαC, it is mechanistically expected to initiate tumorigenesis and induce similar preneoplastic lesions in target organs like the liver. nih.gov
Carcinogenic and Preneoplastic Effects of Related Pyridoindoles in Rodent Liver
| Compound | Observed Effect | Animal Model | Reference |
|---|---|---|---|
| 2-amino-9H-pyrido[2,3-b]indole (AαC) | Induces preneoplastic foci | Rat Liver | nih.gov |
| 2-amino-9H-pyrido[2,3-b]indole (AαC) | Carcinogenic, targets liver for DNA adducts | Rodents | nih.govleadscope.com |
| 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) | Dose-dependent induction of GST-P+ foci | Rat Liver | nih.gov |
Biological Activities and Pharmacological Profiles of Pyrido 2,3 B Indole Derivatives
Structure-Activity Relationship (SAR) Studies for Diverse Biological Activities
Structure-activity relationship (SAR) studies on 9H-pyrido[2,3-b]indole (α-carboline) derivatives have provided valuable insights into the structural requirements for their biological activities, particularly for anticancer effects. nih.govfrontiersin.org Modifications at various positions of the tricyclic core significantly influence their potency and mechanism of action. nih.gov
For dihydro-α-carboline derivatives, substitutions at the C-4 position are critical. The introduction of a 2-thiophenyl or 3-pyridinyl moiety at this position enhances activity, whereas ortho-substituted or bulky phenyl groups tend to decrease it. frontiersin.orgnih.gov Furthermore, adding a tert-butyl or an ester group to the C-4 phenyl residue leads to a complete loss of activity. frontiersin.orgnih.gov In contrast, the type and position of substituents at the C-6 or C-7 positions have been found to have little impact on the biological activity of these particular derivatives. frontiersin.orgnih.gov
SAR analysis of other substituted α-carbolines has revealed additional key determinants for antitumor activity:
C-2 Position : Modifications at the C-2 position can cause marked changes in antiproliferative activity, suggesting a distinct mechanism of action depending on the substituent. nih.gov
C-6 Position : The introduction of an acetyl group at the C-6 position, but not the C-8 position, has been shown to increase inhibitory activity. frontiersin.org
C-9 Position : While some studies show that C-9 substituted derivatives exhibit no significant differences in activity against cancer versus normal cell lines, the introduction of a substituted benzyl (B1604629) group at this position, in combination with a C-6 acetyl group, can lead to potent cytotoxicity. nih.govnih.gov
Antimicrobial Activity of Pyrido[2,3-b]indole Derivatives
Derivatives of the 9H-pyrido[2,3-b]indole scaffold have demonstrated notable antimicrobial properties, including antibacterial and antifungal activities. nih.govsmolecule.com
Specific derivatives of α-carboline have been synthesized and evaluated for their antibacterial efficacy. A novel series of hybrid compounds, created by linking a chalcone (B49325) moiety to a 2-morpholino-9H-pyrido[2,3-b]indole structure, was synthesized and screened for antibacterial activity against various bacterial strains. researchgate.net While detailed mechanisms are still under investigation, the core α-carboline structure is considered a key pharmacophore contributing to the observed antimicrobial effects. researchgate.net
Beyond antibacterial action, certain α-carboline derivatives have shown potent antifungal properties. For instance, some derivatives have demonstrated remarkable activity against several agriculturally significant fungi, including Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum, with EC₅₀ values below 1 μg/mL. frontiersin.orgnih.gov Another study found that while some α-carboline derivatives with a guanidine (B92328) group were inactive against Candida albicans biofilms, a related N-guanylamino acid substituted derivative possessed potent activity against these biofilms, with an IC₅₀ value of 4.2 μM. frontiersin.org
The precise mechanisms of antimicrobial action for most 9H-pyrido[2,3-b]indole derivatives are not fully elucidated in the available literature. While many antimicrobial agents target bacterial enzymes like DNA gyrase and topoisomerase IV, specific evidence confirming this mechanism for the α-carboline class is not prominently featured in the reviewed sources. However, the broader class of carboline alkaloids is known to interact with DNA and inhibit enzymes such as topoisomerases, which is a primary mechanism for their anticancer effects and may extend to their antimicrobial activities. researchgate.net
Anti-cancer Potential of Pyrido[2,3-b]indole Derivatives
The anticancer potential of 9H-pyrido[2,3-b]indole derivatives is one of their most extensively studied biological activities. frontiersin.org These compounds have been shown to inhibit the proliferation of various cancer cell lines and some have been investigated in vivo. nih.govinchem.org
Numerous α-carboline derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. nih.gov For example, the sequential introduction of a 6-acetyl group and a 9-substituted benzyl group onto the α-carboline scaffold led to compounds with potent cytotoxicity against the HL-60 human leukemia cell line. nih.gov
One notable derivative, 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6), demonstrated significant growth inhibition and induced apoptosis in COLO 205 human colon cancer cells with an IC₅₀ of 0.52 µM. spandidos-publications.com The mechanism of action for HAC-Y6 was found to involve the disruption of microtubule assembly, leading to mitotic arrest at the G2/M phase and subsequent apoptosis via the mitochondrial pathway. spandidos-publications.com
While extensive data on HepG2 (human liver cancer) and THP-1 (human monocytic leukemia) cell lines for a wide range of these specific derivatives is not detailed in the search results, the metabolism of the related carcinogen 2-amino-α-carboline has been studied in HepG2 cells, indicating that this cell line is relevant for investigating the biological activity of this class of compounds. nih.gov
Table 1: Cytotoxicity of Selected 9H-pyrido[2,3-b]indole Derivatives
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) | COLO 205 (Colon) | IC₅₀ = 0.52 µM | spandidos-publications.com |
| 6-acetyl-9-(3,5-dimethoxybenzyl)-9H-pyrido[2,3-b]indole | HL-60 (Leukemia) | Potent Cytotoxicity | nih.gov |
| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole | HL-60 (Leukemia) | Potent Cytotoxicity | nih.gov |
| 2,4-substituted α-carboline derivative (Compound 109) | BEL-7402 (Liver) | IC₅₀ = 0.58 µM | nih.gov |
Data regarding the therapeutic efficacy of 9H-pyrido[2,3-b]indole derivatives in in vivo cancer models is limited in the provided sources. However, significant in vivo research has been conducted on the related compound 2-amino-9H-pyrido[2,3-b]indole (AαC), a known mutagen and carcinogen. nih.govinchem.org
In a carcinogenicity study where AαC was administered orally to mice, the compound was found to produce haemangioendothelial sarcomas as well as hepatocellular adenomas and carcinomas in both male and female animals. inchem.org This provides sufficient evidence for the carcinogenicity of AαC in experimental animals, highlighting the potent biological activity of the α-carboline scaffold in vivo. inchem.org
Other Pharmacological Profiles of Pyrido[2,3-b]indole Derivatives
Beyond more commonly studied pharmacological effects, derivatives of the pyrido[2,3-b]indole nucleus have been investigated for other potential therapeutic applications, including antiparasitic and antioxidant activities.
Research into the antifilarial properties of pyridoindole derivatives has identified certain substituted 9H-pyrido[3,4-b]indoles, also known as β-carbolines, as promising candidates for macrofilaricidal agents, which target adult filarial worms. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted to determine the chemical modifications that enhance their efficacy against various filarial species.
A study exploring 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives revealed that substitutions at positions 1 and 3 of the β-carboline nucleus are crucial for their antifilarial action. nih.govnih.gov The presence of a carbomethoxy group at position-3 and an aryl substituent at position-1 was found to significantly boost activity, particularly against Acanthocheilonema viteae. nih.govnih.gov
In vivo evaluations of these compounds against different filarial worms have yielded significant findings. Several derivatives demonstrated over 90% microfilaricidal or macrofilaricidal activity, or induced sterilization in female worms. nih.govnih.gov The activity of some of the most potent compounds from this research is detailed below.
Table 1: Antifilarial Activity of Selected Pyrido[3,4-b]indole Derivatives
| Compound | Filarial Species | Activity |
|---|---|---|
| Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | Acanthocheilonema viteae | Highest adulticidal activity |
| Methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate | Acanthocheilonema viteae | Highest microfilaricidal action |
| 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole | Litomosoides carinii | Highest activity |
The antioxidant potential of various indole (B1671886) derivatives has been a subject of scientific investigation, with some studies extending to the pyridoindole class. The core indole structure is a feature of many compounds with free radical scavenging capabilities. Research has shown that specific substitutions on the indole ring system can significantly influence antioxidant efficacy.
While direct studies on 2-nitro-9H-pyrido[2,3-b]indole are not extensively detailed in the available literature, research on related indole derivatives provides insight into the antioxidant properties of this class of compounds. For example, a study on new 3-substituted-2-oxindole derivatives demonstrated that these compounds exhibit moderate to good antioxidant activities when compared with the standard antioxidant, ascorbic acid. nih.govnih.gov The antioxidant potential of these derivatives was found to be concentration-dependent. nih.govnih.gov
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to evaluate the in vitro antioxidant activity of chemical compounds. nih.govnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The findings from a study on 3-substituted-2-oxindoles are summarized below.
Table 2: In Vitro Antioxidant Activity of Selected 3-Substituted-2-Oxindole Derivatives
| Compound Class | Observation |
|---|---|
| 3-hydroxy-3-substituted oxindoles | Antioxidant potential increased in a concentration-dependent manner. 5-fluoro and 5-methyl analogues showed maximum activity. |
Advanced Analytical and Computational Methodologies in 2 Nitro 9h Pyrido 2,3 B Indole Research
Spectroscopic and Chromatographic Techniques for Metabolite and Adduct Analysis
A combination of high-resolution separation and sensitive detection techniques is essential for the analysis of metabolites and DNA adducts formed from 2-nitro-9H-pyrido[2,3-b]indole.
Liquid chromatography coupled with mass spectrometry (LC/MS) is a cornerstone technique for identifying and quantifying metabolites and adducts in complex biological matrices. nih.govnih.gov Electrospray ionization (ESI) is a soft ionization technique commonly employed in these analyses, as it allows for the ionization of thermally labile molecules like DNA adducts with minimal fragmentation. nih.gov
In studies of the related compound AαC, ultra-performance liquid chromatography combined with time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) has been effectively used to screen and identify metabolites in liver microsomes and rat urine. nih.gov This high-resolution mass spectrometry approach provides accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information based on the fragmentation patterns. nih.govresearchgate.net For AαC, this approach has identified numerous phase I and phase II metabolites, including hydroxylated, N-oxidized, glycosylated, and sulfonated products. nih.gov Similar strategies are directly applicable to elucidating the metabolic fate of this compound. High-resolution instruments, such as the Orbitrap mass spectrometer, further enhance the confidence in metabolite identification through exceptional mass accuracy and resolution.
Table 1: Representative Metabolites of the AαC Parent Compound Identified by LC/MS This table showcases metabolites identified for the related amine (AαC), illustrating the types of biotransformations detectable by mass spectrometry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds, including metabolites and DNA adducts. nih.gov While mass spectrometry provides information on mass and composition, NMR reveals the precise atomic connectivity and stereochemistry. Both ¹H-NMR and ¹³C-NMR are utilized to provide a complete structural picture.
For instance, the structure of the major DNA adduct formed by AαC, N²-(guanin-8-yl)-2-amino-9H-pyrido[2,3-b]indole, was confirmed using one- and two-dimensional NMR techniques. nih.gov These analyses allow for the unambiguous assignment of all proton and carbon signals, confirming the point of attachment between the carcinogen and the DNA base. clockss.org Two-dimensional NMR experiments, such as HETCOR (Heteronuclear Correlation), are particularly powerful as they establish correlations between directly bonded protons and carbons, greatly simplifying the assignment of complex spectra. clockss.org These methods are equally vital for characterizing any adducts or metabolites resulting from exposure to this compound.
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10¹⁰ nucleotides. nih.govspringernature.comsemanticscholar.org This makes it ideal for studying DNA damage caused by low-level environmental exposures to genotoxic agents. nih.gov The technique was instrumental in detecting the formation of a major DNA adduct from AαC following its metabolic activation. nih.gov
The assay involves several key steps:
DNA Digestion: DNA isolated from exposed cells or tissues is enzymatically digested into individual deoxynucleoside 3'-monophosphates. springernature.com
Adduct Enrichment: The digest is often treated to enrich the adducted nucleotides relative to the normal, unmodified nucleotides. springernature.com
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radioactively labeled by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov
Chromatographic Separation: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and normal nucleotides using chromatographic techniques, typically multidirectional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates. springernature.comspringernature.com
Detection and Quantification: The separated adducts are detected and quantified by measuring their radioactive decay using autoradiography or phosphorimaging. nih.gov
This ultrasensitive technique is perfectly suited for investigating the potential of this compound, a direct-acting mutagen, to form DNA adducts in vivo or in vitro. nih.gov
Chromatographic techniques are fundamental to the separation and purification of analytes in complex mixtures. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for analyzing metabolites and DNA adducts. nih.gov In the context of pyridoindole research, reversed-phase HPLC is often used to separate the parent compound from its various metabolites or to purify DNA adducts for subsequent analysis by MS and NMR. nih.gov The identity of an adduct can be further confirmed if it co-elutes (i.e., has the same retention time) with a synthetically prepared standard under identical HPLC conditions. nih.gov
Thin-Layer Chromatography (TLC) is another critical separation technique, especially in the context of the ³²P-postlabeling assay. nih.gov Multidirectional ion-exchange TLC is used to achieve high-resolution separation of the complex mixture of ³²P-labeled DNA adducts, allowing for the visualization of distinct adduct spots on the chromatogram. nih.gov
Table 2: Chromatographic Techniques in Pyridoindole Adduct Analysis
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide deep insights into the molecular properties of compounds, complementing experimental findings. These approaches can predict reactivity, stability, and electronic characteristics that govern biological activity.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely applied to study various chemical properties, including the stability of different tautomeric forms and electronic characteristics. rsc.org For heterocyclic molecules like 9H-pyrido[2,3-b]indoles, which can exist in different tautomeric forms, DFT calculations are used to determine the relative energies of these isomers and predict the most stable form under different conditions (e.g., gas phase or in a solvent). researchgate.netrsc.org
DFT calculations are also employed to determine key electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. These calculations can help rationalize the mutagenic activity of this compound by providing a theoretical basis for its ability to interact with biological nucleophiles like DNA. nih.gov Theoretical studies on related 9H-pyrido[2,3-b]indole derivatives have successfully used DFT to understand their ground and excited state properties. nih.gov
Molecular Docking and Dynamics Simulations for Target Interactions
Molecular docking and dynamics simulations are powerful computational tools for elucidating the interactions between a ligand, such as this compound, and its biological target, typically a protein or enzyme. These methods are instrumental in predicting the binding mode and affinity of the compound within the active site of the target, thereby providing a molecular basis for its biological activity.
Molecular docking studies on derivatives of the closely related 9H-pyrido[2,3-b]indole (α-carboline) scaffold have been successfully employed to understand their binding to various kinases, which are important targets in cancer therapy. For instance, docking studies of α-carboline derivatives into the ATP-binding pocket of Aurora B kinase have revealed crucial hydrogen-bonding interactions with key amino acid residues like LYS-87 and LYS-106, as well as π-π stacking interactions with residues such as PHE-88. nih.gov Similarly, docking of substituted α-carbolines into the anaplastic lymphoma kinase (ALK) active site has helped in the structure-driven design of potent inhibitors. acs.org While specific docking studies on this compound are not extensively documented in publicly available literature, the established methodologies for its parent scaffold provide a clear blueprint for such investigations. The introduction of a nitro group at the 2-position is expected to significantly influence the electronic properties of the molecule, potentially leading to unique interactions within a target's active site.
To further refine the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations offer a dynamic view of the ligand-receptor complex over time, allowing for an assessment of its stability and the persistence of key interactions. For related heterocyclic compounds, MD simulations have been used to analyze the root-mean-square deviation (RMSD) of the ligand and protein backbone, providing insights into the stability of the binding pose. nih.gov Other important analyses include the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding and the study of hydrogen bond occupancy over the simulation time to confirm the stability of these crucial interactions. nih.gov Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, offering a more accurate prediction of binding affinity. nih.gov
| Parameter | Description | Typical Software | Output/Analysis |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | AutoDock, Glide, GOLD | Binding energy (kcal/mol), binding pose, key interacting residues (H-bonds, hydrophobic, π-π stacking). |
| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | AMBER, GROMACS, Desmond | RMSD, RMSF, hydrogen bond analysis, conformational changes, binding stability over time. |
| Binding Free Energy Calculation | Estimates the free energy of binding of a ligand to a receptor. | MM/PBSA, MM/GBSA | ΔGbind (kcal/mol), providing a more accurate estimation of binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of novel, unsynthesized derivatives of this compound.
The development of a robust QSAR model typically involves several steps, including the compilation of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.
For the related pyrido[3,4-b]indole (β-carboline) scaffold, both 2D and 3D-QSAR studies have been successfully applied to model their anticancer activity. nih.gov In one such study, a 3D-QSAR model was developed using the PHASE module of the Schrödinger software suite. nih.gov This model was based on a pharmacophore hypothesis that identified key chemical features essential for activity, such as hydrogen bond donors and aromatic rings. nih.gov The statistical quality of the QSAR models is assessed using parameters like the coefficient of determination (R²) for the training set and the predictive correlation coefficient (r² or Q²) for an external test set. nih.gov For instance, a study on pyrido[b]indole derivatives reported a training set R² of 0.683 and an external test set predictive r² of 0.562 for their 3D-QSAR model. nih.gov
The descriptors used in QSAR models can be of various types, including constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. For 2D-QSAR, descriptors can be as straightforward as molecular weight and logP, or more complex, like atom triplet fingerprints. nih.gov 3D-QSAR, on the other hand, utilizes descriptors derived from the 3D alignment of the molecules, such as steric and electrostatic fields. The insights gained from the QSAR contour maps can guide the modification of the this compound structure to enhance its desired biological activity. For example, the model might indicate that increasing the steric bulk or modifying the electrostatic potential in a specific region of the molecule could lead to improved potency.
| QSAR Method | Descriptors | Statistical Method | Key Validation Parameters |
| 2D-QSAR | Chemical 2D fingerprint descriptors (e.g., atom triplet, linear). nih.gov | Kernel-based Partial Least Squares (KPLS). nih.gov | R² (training set), predictive r² (test set). nih.gov |
| 3D-QSAR | Pharmacophore-based (e.g., hydrogen bond donors, rings), steric and electrostatic fields. nih.gov | Partial Least Squares (PLS). | R² (training set), Q² (cross-validation), predictive r² (test set). nih.gov |
Conclusion and Future Research Perspectives
Summary of Key Research Findings on 2-Nitro-9H-pyrido[2,3-b]indole
Research has established this compound as a compound of significant toxicological interest, primarily due to its genotoxic potential. A critical finding that distinguishes it from its parent amine is its behavior as a direct-acting mutagen.
Key findings are summarized below:
Direct Mutagenicity: Unlike 2-amino-9H-pyrido[2,3-b]indole (AαC), which requires metabolic activation by enzymes like cytochrome P450 to become mutagenic, this compound has been shown to be a direct-acting mutagen in the Salmonella assay. nih.gov This indicates that the compound can exert its mutagenic effects without prior biotransformation, a crucial distinction in its toxicological profile.
Electrophilic Intermediates: Studies on the decomposition of model ultimate carcinogens related to the amino-analogue (AαC) show the formation of highly reactive electrophilic intermediates, specifically nitrenium ions. acs.org These intermediates are responsible for forming DNA adducts. The relatively low mutagenicity of AαC is suggested to be related to the reaction pathways of these intermediates at neutral pH. acs.org The direct mutagenicity of the nitro-analogue suggests a different or more direct pathway to DNA damage.
Table 1: Comparative Mutagenicity of α-Carboline Derivatives
| Compound | Common Abbreviation | Mutagenicity Profile | Metabolic Activation Requirement |
|---|---|---|---|
| This compound | NαC | Direct-acting mutagen | No nih.gov |
| 2-Amino-9H-pyrido[2,3-b]indole | AαC | Mutagenic | Yes nih.gov |
This fundamental difference underscores the importance of the nitro functional group in defining the compound's biological activity and potential hazard.
Emerging Research Avenues in Pyrido[2,3-b]indole Chemistry and Biology
The 9H-pyrido[2,3-b]indole (α-carboline) scaffold is a promising framework in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. nih.gov This broader research context provides exciting future directions for the study of NαC and related compounds.
Anticancer Drug Development: The pyrido[2,3-b]indole skeleton is present in various natural products and synthetic compounds with antitumor properties. nih.gov Research is actively exploring derivatives as DNA intercalators, topoisomerase II inhibitors, and inhibitors of other cancer-related targets like anaplastic lymphoma kinase (ALK). nih.govacs.org The potent bioactivity of the α-carboline core suggests that novel, strategically functionalized derivatives could be developed as targeted anticancer agents. nih.govresearchgate.net
Fluorescence Probes and Cellular Imaging: Newly synthesized 9H-pyrido[2,3-b]indole-based fluorophores are being investigated for their photophysical properties. researchgate.netnih.gov These compounds exhibit characteristics that make them suitable for applications as fluorescence probes for visual detection and cellular imaging, potentially allowing for the study of biological processes in real-time. researchgate.netnih.gov
Neuropharmacology: Certain β-carboline derivatives (isomers of α-carbolines) have shown potential in the context of neuropharmacology. For instance, novel derivatives are being studied for their ability to inhibit nitric oxide formation in macrophages, which has implications for treating neuropathic pain. nih.gov This opens an avenue to explore whether α-carboline derivatives, including modified NαC analogues, could be designed to modulate neurological pathways.
Broad-Spectrum Biological Activity: The indole (B1671886) nucleus, a core component of the pyrido[2,3-b]indole structure, is a privileged scaffold in drug discovery, with derivatives exhibiting a vast range of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties. chula.ac.thmdpi.com Future research will likely involve the synthesis and screening of diverse libraries of pyrido[2,3-b]indole derivatives to uncover new therapeutic leads for a variety of diseases.
Future Methodological Advancements in NαC Research
Advancing our understanding of this compound requires the development and application of more sophisticated research methodologies.
Ultrasensitive Analytical Techniques: Future research will depend on enhancing analytical methods to detect and quantify trace levels of NαC and its metabolites in complex matrices like food, environmental samples, and biological tissues. While methods like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are currently used for related compounds, there is a need for further refinement. cdc.govresearchgate.net The development of techniques like Surface-Enhanced Raman Spectroscopy (SERS), which has shown promise for detecting other nitroaromatic compounds, could offer rapid and highly sensitive detection platforms. acs.org
Advanced Spectroscopic and Computational Tools: A deeper understanding of the mechanism of action of NαC will be facilitated by advanced spectroscopic techniques to study its interactions with DNA and other biomolecules. epa.gov Combining these experimental data with high-level computational modeling will allow for a more precise characterization of the reactive intermediates and transition states involved in its mutagenic activity.
High-Throughput Screening (HTS): To explore the broader biological potential of the pyrido[2,3-b]indole scaffold, HTS methods will be essential. These methodologies will enable the rapid screening of large libraries of derivatives against a wide range of biological targets, accelerating the discovery of new lead compounds for therapeutic development.
Biomarker Development: A critical area for future research is the identification and validation of biomarkers of exposure and effect for NαC and related heterocyclic amines. Developing methods to measure specific DNA or protein adducts in accessible human samples (e.g., blood or urine) would provide a more accurate assessment of individual exposure and risk, moving beyond reliance on dietary questionnaires. researchgate.net
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-nitro-9H-pyrido[2,3-b]indole and its derivatives?
- Methodological Answer : The synthesis of this compound derivatives often involves:
- Reduction reactions : this compound can be reduced to hydroxylamine derivatives (e.g., HONH-A•C) using catalytic hydrogenation or sodium dithionite, as described in the synthesis of tobacco carcinogen metabolites .
- Pd-catalyzed amidation : For substituted pyridoindoles, palladium-catalyzed cross-coupling reactions enable the introduction of functional groups (e.g., thiophene, pyridine) at specific positions. SPARKY software is used to analyze 2D NMR data (e.g., COSY, ROESY) for structural validation .
Q. How is the structural characterization of this compound achieved using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : Rotating-frame NOESY (ROESY) with 400 ms mixing time and double quantum-filtered COSY experiments resolve spatial and scalar couplings. For example, 13C NMR of 9-hexyl-2,4-dimethyl-9H-pyrimidoindole (δ 160.3–14.1 ppm) confirms substitution patterns .
- LC-MS and CHN analysis : LC-MS (e.g., m/z = 316 [M+H]⁺ for 9-butyl-4-methyl-2-phenyl derivatives) and elemental analysis (C, H, N percentages) validate molecular formulas .
Advanced Research Questions
Q. What experimental strategies are used to investigate the metabolic activation of this compound?
- Methodological Answer :
- In vitro enzymatic assays : Liver microsomes or recombinant UDP-glucuronosyltransferases (UGTs) are incubated with this compound to identify glucuronide conjugates. LC-MS detects metabolites like NO-AαC (2-nitroso derivative) and HONH-AαC (hydroxylamine) .
- Inhibitor studies : Co-incubation with UGT inhibitors (e.g., β-glucuronidase) confirms enzyme-specific pathways .
Q. How is the mutagenic potential of this compound evaluated in bacterial systems?
- Methodological Answer :
- Ames test : Salmonella typhimurium strains (e.g., TA98) are exposed to 150 µL/plate of the compound. Mutagenicity is quantified via revertant colony counts, with nitroreductase-deficient strains distinguishing direct vs. metabolic activation mechanisms .
Q. What methodologies detect DNA adducts formed by this compound metabolites?
- Methodological Answer :
- 32P-postlabeling : DNA from exposed tissues (e.g., rodent colon) is enzymatically digested, labeled with 32P, and analyzed via HPLC or TLC to quantify adducts like dG-C8-AαC .
- LC-MS/MS : High-resolution mass spectrometry identifies adducts based on exact mass and fragmentation patterns, validated against synthetic standards .
Q. How can researchers reconcile discrepancies between in vitro mutagenicity and in vivo carcinogenicity data for this compound?
- Methodological Answer :
- Tissue-specific metabolism : Liver S9 fractions may activate the compound in vitro, while in vivo detoxification (e.g., glucuronidation) reduces bioavailability in certain organs. Comparative LC-MS profiling of metabolites across tissues clarifies these differences .
- DNA repair assays : Quantifying repair efficiency (e.g., via comet assay) in target vs. non-target tissues explains organ-specific carcinogenicity .
Key Research Challenges
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
